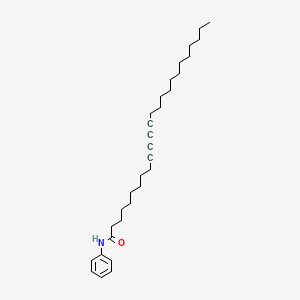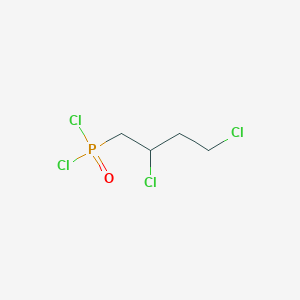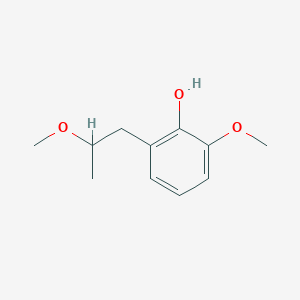![molecular formula C11H14ClN5 B14272800 Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl- CAS No. 172333-81-2](/img/structure/B14272800.png)
Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a guanidine core substituted with a 6-chloro-3-pyridinyl group, a cyano group, and three methyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloro-3-pyridinecarboxaldehyde and cyanamide.
Reaction Conditions: The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps: The 6-chloro-3-pyridinecarboxaldehyde reacts with cyanamide to form an intermediate, which is then methylated using methyl iodide or a similar methylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound is explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The cyano and chloro groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-dimethyl-
- Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-ethyl-
Uniqueness
Compared to similar compounds, Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- exhibits unique properties due to the presence of three methyl groups, which influence its solubility, reactivity, and biological activity. These structural differences can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
172333-81-2 |
|---|---|
Molecular Formula |
C11H14ClN5 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-2-cyano-1,3,3-trimethylguanidine |
InChI |
InChI=1S/C11H14ClN5/c1-16(2)11(15-8-13)17(3)7-9-4-5-10(12)14-6-9/h4-6H,7H2,1-3H3 |
InChI Key |
LCTSZVZUNQLYHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC#N)N(C)CC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


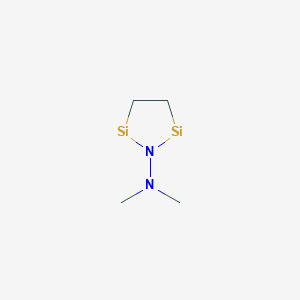
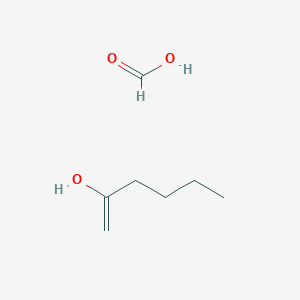
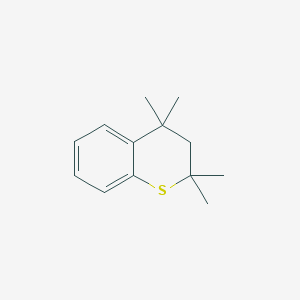
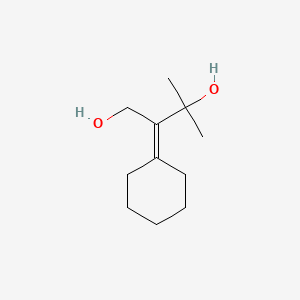


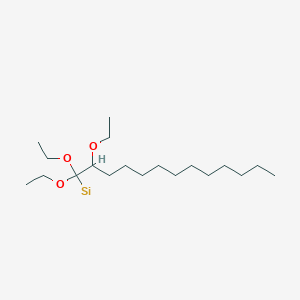
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
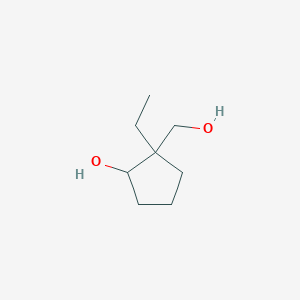
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
